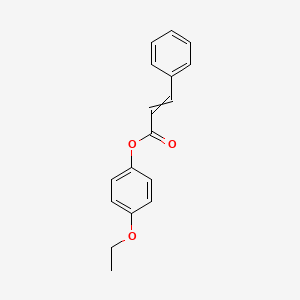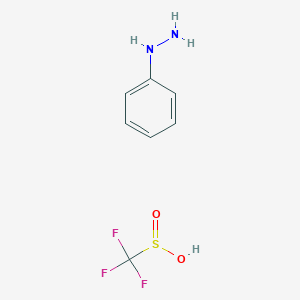
Trifluoromethanesulfinic acid--phenylhydrazine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanesulfinic acid–phenylhydrazine (1/1) is a chemical compound that combines the properties of trifluoromethanesulfinic acid and phenylhydrazine. Trifluoromethanesulfinic acid is known for its strong acidic nature and is often used in various organic synthesis reactions. Phenylhydrazine, on the other hand, is a reagent commonly used in the preparation of hydrazones and azines, which are important intermediates in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfinic acid–phenylhydrazine (1/1) typically involves the reaction of trifluoromethanesulfinic acid with phenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of trifluoromethanesulfinic acid–phenylhydrazine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfinic acid–phenylhydrazine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also be reduced to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of trifluoromethanesulfinic acid–phenylhydrazine (1/1) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from the reactions of trifluoromethanesulfinic acid–phenylhydrazine (1/1) depend on the specific reaction conditions and reagents used. These products can include various hydrazones, azines, and other derivatives that are useful intermediates in organic synthesis.
Scientific Research Applications
Trifluoromethanesulfinic acid–phenylhydrazine (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including hydrazones and azines.
Biology: The compound can be used in the study of biological processes involving hydrazine derivatives.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of trifluoromethanesulfinic acid–phenylhydrazine (1/1) involves its ability to participate in various chemical reactions due to the presence of both trifluoromethanesulfinic acid and phenylhydrazine moieties. The trifluoromethanesulfinic acid component provides strong acidic properties, while the phenylhydrazine component allows for the formation of hydrazones and azines. These reactions often involve the formation of intermediates that can further react to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trifluoromethanesulfinic acid–phenylhydrazine (1/1) include:
Trifluoromethanesulfonic acid–phenylhydrazine (1/1): A compound with similar properties but different reactivity due to the presence of a sulfonic acid group instead of a sulfinic acid group.
Methanesulfinic acid–phenylhydrazine (1/1): A compound with a similar structure but without the trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
Trifluoromethanesulfinic acid–phenylhydrazine (1/1) is unique due to the presence of the trifluoromethyl group, which imparts strong electron-withdrawing properties. This makes the compound highly reactive and useful in various organic synthesis reactions. Additionally, the combination of trifluoromethanesulfinic acid and phenylhydrazine provides a versatile reagent for the preparation of hydrazones and azines, which are important intermediates in many chemical processes.
Properties
CAS No. |
849021-48-3 |
|---|---|
Molecular Formula |
C7H9F3N2O2S |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
phenylhydrazine;trifluoromethanesulfinic acid |
InChI |
InChI=1S/C6H8N2.CHF3O2S/c7-8-6-4-2-1-3-5-6;2-1(3,4)7(5)6/h1-5,8H,7H2;(H,5,6) |
InChI Key |
ZMBOYCSUALWEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN.C(F)(F)(F)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
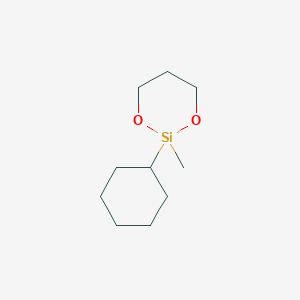
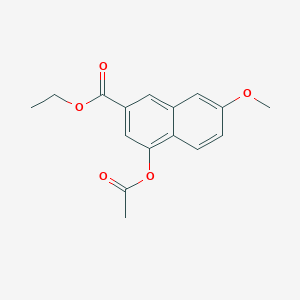
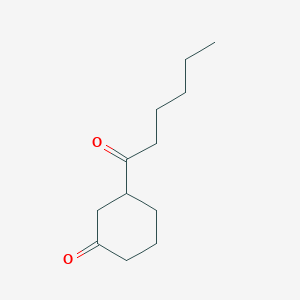
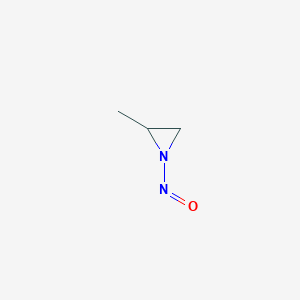

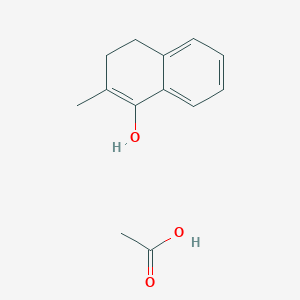


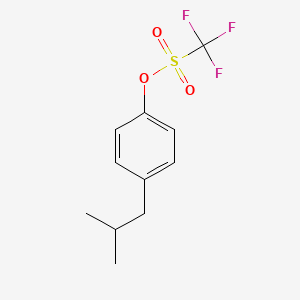
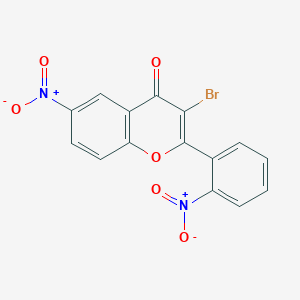
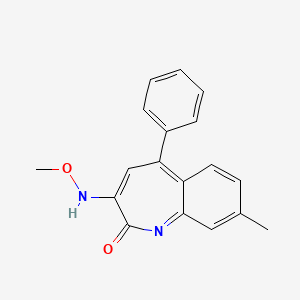
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
